Methyl 11-bromoundecanoate

Übersicht

Beschreibung

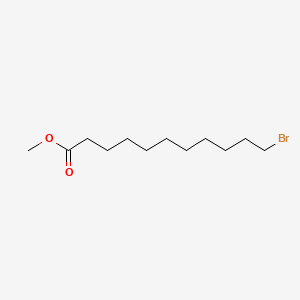

Methyl 11-bromoundecanoate, also known as 11-bromoundecanoic acid methyl ester, is an organic compound with the molecular formula C12H23BrO2. It is a brominated fatty acid ester, commonly used as an intermediate in organic synthesis and various chemical reactions. The compound is characterized by its long carbon chain and a bromine atom attached to the terminal carbon, making it a versatile reagent in synthetic chemistry .

Wirkmechanismus

Target of Action

Methyl 11-bromoundecanoate is a synthetic compound that has been used as a reactant in the synthesis of various other compounds It has been used to synthesize betaine derivatives of 11-bromoundecanoic acid, which have potential as microbial agents .

Mode of Action

The mode of action of this compound is primarily through its role in chemical reactions. It is used as a reactant in the synthesis of other compounds, such as Methyl 11-(2,5-dibromophenoxy)undecanoate and Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate . These reactions involve the interaction of this compound with different aliphatic amines, leading to the formation of secondary amine monoesters and tertiary amine mono and diesters .

Biochemical Pathways

The compounds synthesized from it, such as betaine derivatives, have shown antimicrobial activity, suggesting they may interact with biochemical pathways in microbes .

Result of Action

The direct result of this compound’s action is the formation of other compounds through chemical reactions . Some of these resulting compounds, such as the betaine derivatives, have shown antimicrobial and anti-biofilm activity .

Biochemische Analyse

Biochemical Properties

Methyl 11-bromoundecanoate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a reactant to synthesize methyl 11-(2,5-dibromophenoxy)undecanoate, which is employed as a precursor to prepare acetylenic cyclophanes . Additionally, this compound can be converted into betaine derivatives of 11-bromoundecanoic acid, which have potential antimicrobial properties . These interactions are crucial for the compound’s role in biochemical research and applications.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s derivatives have shown antimicrobial activity, which suggests that this compound can impact microbial cell function . The compound’s ability to interact with cellular components makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s derivatives have been shown to inhibit the growth of certain microbial strains, indicating that this compound can interfere with microbial enzyme activity . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function need to be studied further. In vitro and in vivo studies have shown that the compound’s derivatives can maintain their antimicrobial activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s derivatives exhibit antimicrobial activity at specific concentrations, with minimum inhibitory concentration values ranging between 3.9–31.2 µg/mL for antibacterial activity and 7.8–62.4 µg/mL for antifungal activity . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For example, the compound can be converted into betaine derivatives through a series of reactions involving different alkyl amines and methyl iodide . These metabolic pathways are essential for the compound’s role in biochemical research and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity . Understanding the transport and distribution of the compound is important for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound’s derivatives have been shown to localize in microbial cells, where they exert their antimicrobial effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 11-bromoundecanoate can be synthesized through the esterification of 11-bromoundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion. The general reaction is as follows:

11-Bromoundecanoic acid+MethanolH2SO4Methyl 11-bromoundecanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 11-bromoundecanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Nucleophilic Substitution: Formation of substituted undecanoates.

Reduction: Formation of 11-bromoundecanol.

Oxidation: Formation of 11-bromoundecanoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 11-bromoundecanoate has diverse applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Methyl 11-bromoundecanoate can be compared with other brominated fatty acid esters, such as:

- Methyl 16-bromohexadecanoate

- Ethyl 7-bromoheptanoate

- 12-Bromo-1-dodecanol

Uniqueness

This compound is unique due to its specific chain length and the position of the bromine atom, which confer distinct reactivity and synthetic utility. Its intermediate chain length makes it suitable for the synthesis of medium-sized macrocycles and other specialized compounds .

Biologische Aktivität

Methyl 11-bromoundecanoate, also known as 11-bromoundecanoic acid methyl ester, is a brominated fatty acid ester with the molecular formula C12H23BrO2. This compound has garnered attention in various fields of research due to its biological activities and potential applications in organic synthesis, medicinal chemistry, and as a precursor for bioactive compounds.

- Molecular Formula : C12H23BrO2

- Molecular Weight : 279.23 g/mol

- Density : 1.157 g/mL at 25 °C

- Boiling Point : 115 °C at 0.04 mmHg

- Refractive Index : n20/D 1.465

The structure of this compound features a long carbon chain with a bromine atom attached to the terminal carbon, which contributes to its reactivity and utility in organic synthesis .

This compound primarily acts as a reactant in synthetic chemistry, facilitating the formation of various derivatives that exhibit significant biological activities. Its mode of action involves:

- Synthesis of Bioactive Compounds : It is utilized to synthesize compounds such as methyl 11-(2,5-dibromophenoxy)undecanoate and betaine derivatives, which have shown antimicrobial properties .

- Interaction with Enzymes : The compound can influence cellular processes by interacting with enzymes and proteins involved in metabolic pathways .

Antimicrobial Properties

Research indicates that derivatives of this compound possess notable antimicrobial activity. For example, betaine derivatives synthesized from this compound have demonstrated effectiveness against various microbial strains:

- Minimum Inhibitory Concentration (MIC) values for antibacterial activity range from 3.9–31.2 µg/mL .

- For antifungal activity, MIC values range from 7.8–62.4 µg/mL .

Cellular Effects

The biological effects of this compound extend to influencing cell signaling pathways and gene expression:

- It impacts microbial cell function by altering metabolic processes.

- Studies have shown that its derivatives can affect cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Anticancer Activity Study : A study examined the anticancer properties of various branched-chain fatty acids (BCFAs), including those derived from this compound. The results indicated varying levels of cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, providing insights into structure-activity relationships (SAR) for future drug design .

- Synthesis of Novel Compounds : Research has focused on using this compound as a precursor for synthesizing acetylenic cyclophanes with potential applications in liquid crystal technology. The study highlighted the compound's versatility in creating complex organic molecules .

Table: Summary of Biological Activities

| Activity Type | Description | MIC Range (µg/mL) |

|---|---|---|

| Antibacterial | Effective against various bacterial strains | 3.9 – 31.2 |

| Antifungal | Active against fungal pathogens | 7.8 – 62.4 |

| Anticancer | Cytotoxic effects on specific cancer cell lines | Variable (dependent on derivative) |

Eigenschaften

IUPAC Name |

methyl 11-bromoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNPVFKUZYCDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279264 | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-90-7 | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 11-bromoundecanoate in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Its utility stems from the reactivity of the bromine atom, allowing for various transformations. For instance, it acts as a key starting material in the synthesis of 11-Cycloheptylundecanoic acid, a constituent of the thermoacidophile Alicyclobacillus cycloheptanicus []. The synthesis involves a regioselective Grignard coupling between cycloheptylmagnesium bromide and this compound.

Q2: Can this compound be used to synthesize longer chain molecules?

A2: Yes, this compound can be utilized to create longer chain molecules through electrolysis. Research demonstrates that under controlled conditions with low temperature and current density, electrolysis of 11-bromoundecanoic acid (the precursor to this compound) yields predominantly 1,20-dibromoeicosane at 50°C []. This highlights the compound's potential in synthesizing long-chain dibromoalkanes.

Q3: Are there alternative synthetic routes to obtain compounds related to this compound?

A3: While this compound itself is not extensively studied for alternative synthesis, its related compound, 11-bromoundecanoic acid, offers insights into potential alternative routes. Electrolysis of 11-bromoundecanoic acid at an elevated temperature of 65°C shifts the product outcome towards this compound and methyl 11-methoxyundecanoate []. This suggests that manipulating reaction conditions can lead to different, potentially desirable, derivatives.

Q4: What are the potential applications of compounds synthesized using this compound?

A4: The applications of compounds derived from this compound are diverse and stem from the biological activity of the final molecules. For example, 11-Cycloheptylundecanoic acid, synthesized using this compound, is a significant component of the lipid fraction in Alicyclobacillus cycloheptanicus []. This points towards potential applications in understanding the lipid biochemistry and membrane composition of such thermoacidophilic organisms.

Q5: What analytical techniques are relevant for studying this compound and its derivatives?

A5: Various analytical techniques are crucial for characterizing this compound and its derivatives. Gas chromatography, often coupled with mass spectrometry (GC-MS), is likely used to analyze the products of reactions involving this compound, as evidenced by its use in similar studies []. Nuclear magnetic resonance (NMR) spectroscopy would be essential for structural confirmation. Additionally, depending on the specific applications and derivatives, techniques like infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC) might be employed for further analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.